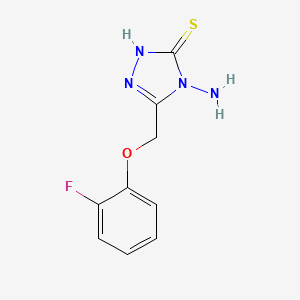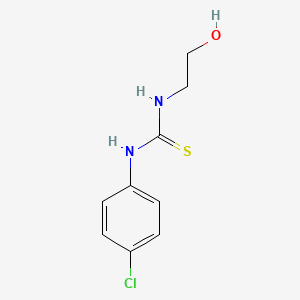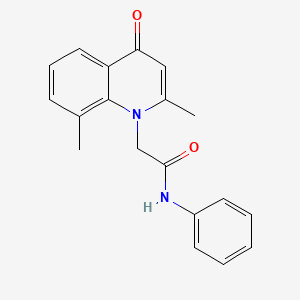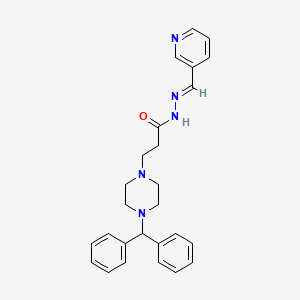![molecular formula C20H16F3N5O2S B2484058 3-[2-(2-thienyl)ethyl]-7-{[2-(trifluoromethyl)benzyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1396768-97-0](/img/structure/B2484058.png)
3-[2-(2-thienyl)ethyl]-7-{[2-(trifluoromethyl)benzyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidine derivatives, including compounds similar to the specified chemical, often involves complex reactions that target specific pharmacological properties. For example, Guo et al. (2003) discussed the synthesis and structure-activity relationships of thieno[2,3-d]pyrimidine-2,4-diones as potent GnRH receptor antagonists, highlighting the importance of specific substituents for receptor binding activity (Guo et al., 2003).
Molecular Structure Analysis
The molecular structure of thieno[2,3-d]pyrimidine derivatives plays a crucial role in their biological activity. Hirota et al. (1990) synthesized several 6-substituted thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives, demonstrating the effect of substituents on the compound's properties and potential applications (Hirota et al., 1990).
Chemical Reactions and Properties
Thieno[2,3-d]pyrimidine derivatives undergo various chemical reactions that modify their properties and potential uses. Sirakanyan et al. (2015) explored the reactivity of pyrido[3′,2′:4,5]furo(thieno)[3,2-d]pyrimidin-7(8)-ones with alkyl mono- and di-halides, leading to the synthesis of new heterocyclic systems (Sirakanyan et al., 2015).
Physical Properties Analysis
The physical properties of thieno[2,3-d]pyrimidine derivatives, such as solubility, melting point, and stability, are crucial for their practical applications. However, detailed studies specifically addressing the physical properties of 3-[2-(2-thienyl)ethyl]-7-{[2-(trifluoromethyl)benzyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione are scarce in the available literature.
Chemical Properties Analysis
The chemical properties, including reactivity, functional group compatibility, and potential for further modification, are essential for understanding the versatility of thieno[2,3-d]pyrimidine derivatives. Studies like those by Furrer et al. (1994) on related compounds provide insights into the reactivity and potential chemical modifications that can be applied to similar structures (Furrer et al., 1994).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Thienopyrimidine derivatives, including those similar to the compound , have been synthesized through various methods. One study discusses the synthesis and structure-activity relationships of thieno[2,3-d]pyrimidine-2,4-dione derivatives as potent GnRH receptor antagonists, indicating their potential application in treating reproductive diseases. The structural features essential for receptor binding activity, such as specific substituent groups, were highlighted (Guo et al., 2003).
Biological Activities
- Research into substituted thienopyrimidines has shown their potential as antibacterial agents. This indicates the broad spectrum of biological activities that thienopyrimidine derivatives can exhibit, making them of interest for pharmaceutical development (More et al., 2013).
Material Science Applications
- The incorporation of trifluoromethyl groups into fused heterocyclic compounds, including thienopyrimidines, has been explored. Such studies are indicative of the potential application of these compounds in material science, possibly in the development of novel materials with unique electronic properties (Shaaban, 2008).
Antimicrobial Properties
- Thienopyrimidine derivatives have been evaluated for their antimicrobial properties, with some showing promising activity. This underscores the potential application of such compounds in developing new antimicrobial agents (Bhuiyan et al., 2006).
Eigenschaften
IUPAC Name |
6-(2-thiophen-2-ylethyl)-2-[[2-(trifluoromethyl)phenyl]methylamino]-8H-pyrimido[4,5-d]pyrimidine-5,7-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N5O2S/c21-20(22,23)15-6-2-1-4-12(15)10-24-18-25-11-14-16(26-18)27-19(30)28(17(14)29)8-7-13-5-3-9-31-13/h1-6,9,11H,7-8,10H2,(H2,24,25,26,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USDJXTSASWNGIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=NC=C3C(=N2)NC(=O)N(C3=O)CCC4=CC=CS4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-ethoxyphenyl)sulfonylamino]-N-(oxolan-2-ylmethyl)benzamide](/img/structure/B2483975.png)


![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)prop-2-en-1-one](/img/structure/B2483981.png)



![N-(2-(6-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2483987.png)
![4-acetyl-N-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2483989.png)
![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2483991.png)

![5-(1,2-dithiolan-3-yl)-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)pentanamide](/img/structure/B2483993.png)
![2-((3,5-dimethoxybenzyl)sulfonyl)-1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole](/img/structure/B2483996.png)
